molecular formula C15H18N4O4 B1582127 His-Tyr CAS No. 35979-00-1

His-Tyr

Cat. No. B1582127
CAS RN: 35979-00-1
M. Wt: 318.33 g/mol
InChI Key: HTOOKGDPMXSJSY-UHFFFAOYSA-N
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Description

“His-Tyr” refers to a dipeptide composed of the amino acids histidine (His) and tyrosine (Tyr) . Histidine is an essential amino acid that plays a vital role in protein synthesis, while tyrosine is a non-essential amino acid that is important for protein structure and function .


Synthesis Analysis

The synthesis of His-Tyr involves peptide bond formation between the carboxyl group of one amino acid and the amino group of the other . A study on the synthesis of His-Tyr-like peptides revealed that the side-chain unprotected Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH were utilized as substrates to investigate their couplings to peptide molecules . The processes of the side-chain unprotected amino acid couplings have been successfully implemented in peptide synthesis through a minimal-protection SPPS (MP-SPPS) strategy .


Molecular Structure Analysis

The molecular structure of His-Tyr involves the unique structures of histidine and tyrosine. Histidine has an imidazole functional group, making it a basic amino acid. Tyrosine has a phenol functional group, contributing to its amphiphilic nature, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .


Chemical Reactions Analysis

His-Tyr can undergo various chemical reactions. For instance, tyrosine residues can undergo selective cleavage, functionalization, and conjugation . The phenol functionality in the side chain of Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of His-Tyr are determined by the properties of its constituent amino acids, histidine and tyrosine. Tyrosine, for example, is amphiphilic due to its phenol functionality, allowing it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Safety and Hazards

According to the safety data sheet, His-Tyr can be harmful in contact with skin or if inhaled. It may also damage fertility or the unborn child . Therefore, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions of His-Tyr research could involve further exploration of its cytoprotective effects, as suggested by a study on a similar tripeptide, Gly-Ala-His (GAH), which was found to have broad cytoprotective effects against hydrogen peroxide-induced cell damage . Additionally, the development of novel therapeutics based on peptides with cytoprotective functions, including antioxidants and anti-infectives, could be a promising area of future research .

Mechanism of Action

Target of Action

The compound H-HIS-TYR-OH, also known as His-Tyr, primarily targets proteins and enzymes in the body. The unique structure of His-Tyr, which consists of histidine and tyrosine, allows it to interact with various targets. Histidine is often a key residue in enzyme catalytic reactions . Tyrosine, on the other hand, is one of the 20 standard amino acids used by cells to synthesize proteins .

Mode of Action

His-Tyr interacts with its targets through various types of interactions. These include cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . In the case of cation-π interactions, His-Tyr can act as an aromatic π-motif in its neutral form or play the cation role when protonated . These interactions result in changes in the structure and function of the target proteins or enzymes, thereby influencing their activity.

Biochemical Pathways

His-Tyr is involved in several biochemical pathways. Histidine, one of the components of His-Tyr, plays a role in the metabolism of amino acids . Tyrosine, the other component, is involved in various processes, including the reduction of oxidized chlorophyll in photosystem II . It also participates in the conversion of phenylalanine, an essential amino acid . The involvement of His-Tyr in these pathways can have downstream effects on various biological processes.

Result of Action

The action of His-Tyr at the molecular and cellular level results in various effects. For instance, the interaction of His-Tyr with proteins can influence their structure and function . This can lead to changes in the activity of these proteins, thereby affecting the biological processes they are involved in.

Action Environment

The action, efficacy, and stability of His-Tyr can be influenced by various environmental factors. For example, the pH condition can affect the protonation state of His-Tyr, which in turn influences its interactions with targets . Additionally, the presence of metallic cations in the environment can facilitate coordinate interactions with His-Tyr . Therefore, the environment plays a crucial role in modulating the action of His-Tyr.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOOKGDPMXSJSY-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

His-Tyr

CAS RN

35979-00-1
Record name (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]-3-(4-hydroxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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